molecular formula C21H16N2O3 B12218864 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid CAS No. 174422-18-5

2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid

Cat. No.: B12218864
CAS No.: 174422-18-5
M. Wt: 344.4 g/mol
InChI Key: HGLQZMHFAPHBJS-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 6-position and a 2-[4-(phenylmethoxy)phenyl] substituent, making it a unique and versatile molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The phenylmethoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylmethoxyphenyl halide reacts with the benzimidazole intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group in the benzimidazole ring can be reduced to an amine.

    Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzimidazole compounds with various functional groups.

Scientific Research Applications

1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

  • 1H-Benzimidazole-2-carboxylic acid
  • 2-Mercapto-1H-benzimidazole-6-carboxylic acid
  • Pyrimido[1,2-a]benzimidazoles

Comparison: 1H-Benzimidazole-6-carboxylic acid, 2-[4-(phenylmethoxy)phenyl]- is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit enhanced biological activity or selectivity towards certain targets, making it a valuable compound for research and development.

Properties

CAS No.

174422-18-5

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25)

InChI Key

HGLQZMHFAPHBJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O

Origin of Product

United States

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